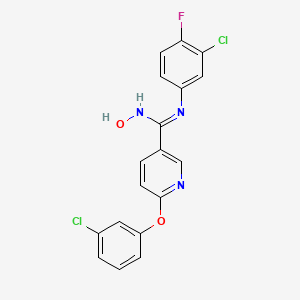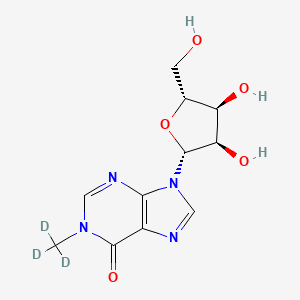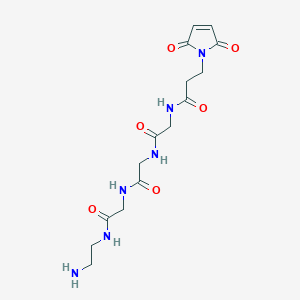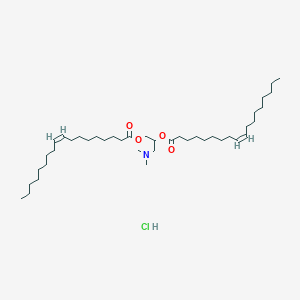
DODAP (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-3-dimethylammonium propane (hydrochloride), commonly known as DODAP (hydrochloride), is an ionizable cationic lipid. It is widely recognized for its low cytotoxicity and high transfection efficiency, making it a valuable component in the field of nanomedicine. DODAP (hydrochloride) is neutral at physiological pH but acquires a positive charge in the endosomal body due to protonation of free amines at pH below its pKa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DODAP (hydrochloride) typically involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with dimethylamine under specific conditions. The reaction is carried out in an organic solvent such as chloroform or methanol, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of DODAP (hydrochloride) involves scalable synthetic chemistry and established engineering formulation methods. The process includes the synthesis of the ionizable lipid, preparation of lipid nanoparticles by pipette, vortex, and microfluidic mixing methods, and physical characterization .
Chemical Reactions Analysis
Types of Reactions
DODAP (hydrochloride) undergoes various chemical reactions, including:
Oxidation: DODAP can be oxidized by treating it with hydrogen peroxide (H2O2) and incubating at room temperature.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized forms of DODAP, which may include covalent modifications of ribonucleotides.
Substitution: Substituted derivatives of DODAP with different functional groups.
Scientific Research Applications
DODAP (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a component in lipid-polymer hybrid nanoparticles for encapsulating biologically active molecules.
Biology: Employed in gene delivery systems for mRNA, siRNA, and plasmid DNA.
Medicine: Utilized in the development of vaccines and therapeutic approaches for diseases.
Industry: Applied in the formulation of lipid nanoparticles for drug delivery.
Mechanism of Action
DODAP (hydrochloride) exerts its effects through electrostatic interactions with anionic lipids present in the endosomal membrane. These interactions trigger the release of nucleic acids, promoting membrane cleavage of the non-bilayer structure and enabling intracellular delivery of nucleic acids. The ionizable head groups of DODAP acquire a positive charge in acidic conditions, facilitating the release of genetic material into the target cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another ionizable cationic lipid with similar applications in gene delivery.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Used as a helper lipid in gene therapies.
Uniqueness
DODAP (hydrochloride) is unique due to its high transfection efficiency and low cytotoxicity. Its ability to acquire a positive charge in acidic conditions makes it particularly effective in endosomal escape and intracellular delivery of nucleic acids.
Properties
Molecular Formula |
C41H78ClNO4 |
|---|---|
Molecular Weight |
684.5 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride |
InChI |
InChI=1S/C41H77NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,39H,5-18,23-38H2,1-4H3;1H/b21-19-,22-20-; |
InChI Key |
NFPPFFMLWUZJIZ-JDVCJPALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


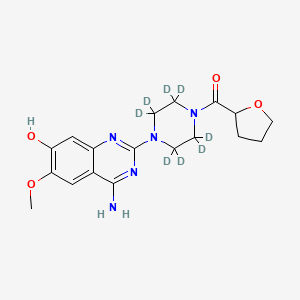
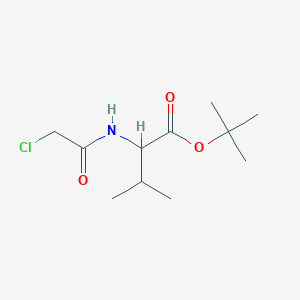
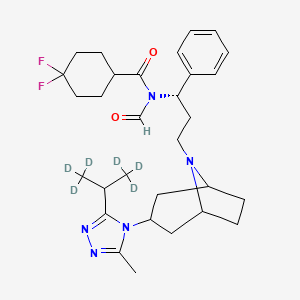
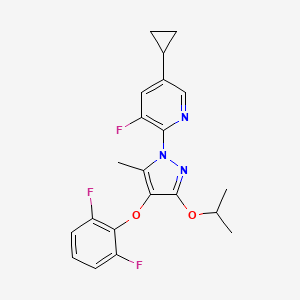

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
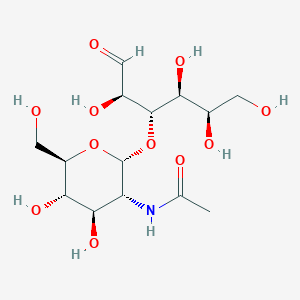
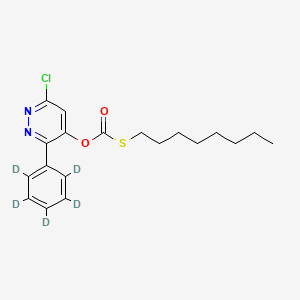
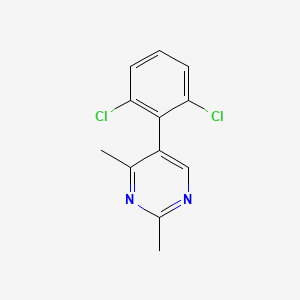
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
